molecular formula C17H15NO2 B3168412 1-(4-Methoxybenzyl)-1H-indole-3-carbaldehyde CAS No. 928835-08-9

1-(4-Methoxybenzyl)-1H-indole-3-carbaldehyde

Cat. No. B3168412
Key on ui cas rn: 928835-08-9
M. Wt: 265.31 g/mol
InChI Key: VAAUZRLLLMEVQH-UHFFFAOYSA-N
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Patent
US08946260B2

Procedure details

Using analogous procedure as those described to prepare intermediate I-38b, 1H-Indole-3-carbaldehyde (10 g, 68.96 mmol) was reacted with 1-(chloromethyl)-4-methoxybenzene (11.26 mL, 82.75 mmol) and 60% NaH (5.5 g, 137.92 mmol) in DMF (140 mL) at room temperature for 1 hour to afford 20 g of the product.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
11.26 mL
Type
reactant
Reaction Step One
Name
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([CH:10]=[O:11])=[CH:2]1.Cl[CH2:13][C:14]1[CH:19]=[CH:18][C:17]([O:20][CH3:21])=[CH:16][CH:15]=1.[H-].[Na+]>CN(C=O)C>[CH3:21][O:20][C:17]1[CH:18]=[CH:19][C:14]([CH2:13][N:1]2[C:9]3[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=3)[C:3]([CH:10]=[O:11])=[CH:2]2)=[CH:15][CH:16]=1 |f:2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
N1C=C(C2=CC=CC=C12)C=O
Name
Quantity
11.26 mL
Type
reactant
Smiles
ClCC1=CC=C(C=C1)OC
Name
Quantity
5.5 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
140 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to prepare intermediate I-38b

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(CN2C=C(C3=CC=CC=C23)C=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 20 g
YIELD: CALCULATEDPERCENTYIELD 109.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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